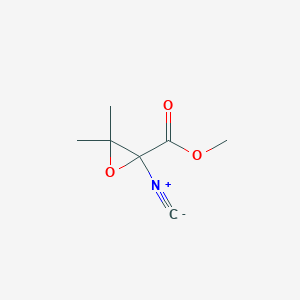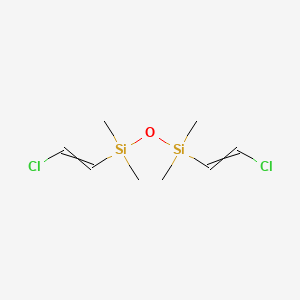
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two chloroethenyl groups attached to a disiloxane backbone
Métodos De Preparación
The synthesis of 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with acetylene in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the addition of the chloroethenyl groups to the disiloxane backbone. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethenyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form siloxane-based polymers or other derivatives.
Reduction Reactions: Reduction of the chloroethenyl groups can lead to the formation of ethyl-substituted disiloxanes. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane has several scientific research applications:
Materials Science: It is used in the synthesis of siloxane-based polymers and copolymers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Biological Research: It is investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible polymers.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized siloxanes.
Mecanismo De Acción
The mechanism by which 1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane exerts its effects involves the reactivity of the chloroethenyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The disiloxane backbone provides stability and flexibility, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1,3-Bis(2-chloroethenyl)-1,1,3,3-tetramethyldisiloxane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound lacks the chloroethenyl groups and is less reactive in substitution reactions.
1,3-Bis(2-chloroethyl)-1,1,3,3-tetramethyldisiloxane: This compound has ethyl groups instead of ethenyl groups, leading to different reactivity and applications.
1,3-Bis(2-bromoethenyl)-1,1,3,3-tetramethyldisiloxane: The presence of bromine atoms instead of chlorine atoms results in different chemical properties and reactivity.
Propiedades
Número CAS |
91453-69-9 |
|---|---|
Fórmula molecular |
C8H16Cl2OSi2 |
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
2-chloroethenyl-[2-chloroethenyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C8H16Cl2OSi2/c1-12(2,7-5-9)11-13(3,4)8-6-10/h5-8H,1-4H3 |
Clave InChI |
YYEUHKJHTKQAFW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=CCl)O[Si](C)(C)C=CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


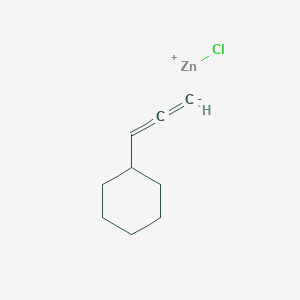
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
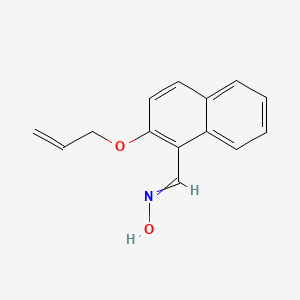
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
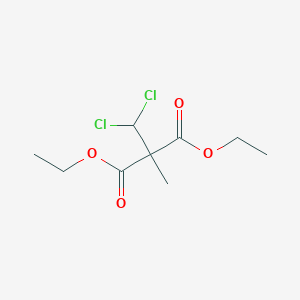
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
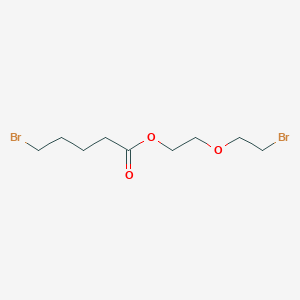
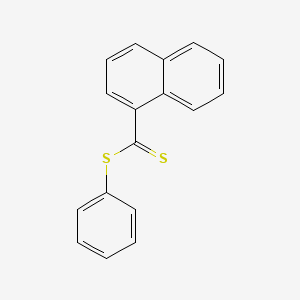
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
